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(6-(Piperidin-4-yl)pyridin-2-yl)methanol Documentation Hub

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  • Product: (6-(Piperidin-4-yl)pyridin-2-yl)methanol
  • CAS: 1260856-19-6

Core Science & Biosynthesis

Foundational

The Piperidin-4-yl-pyridine Scaffold: A Privileged Architecture for Multi-Target Drug Discovery

[1] Executive Summary The piperidin-4-yl-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidin-4-yl-pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By linking a saturated, basic piperidine ring directly to an aromatic, electron-deficient pyridine ring at the C4 position, this scaffold offers a unique combination of structural rigidity, defined exit vectors, and tunable physicochemical properties.

This whitepaper analyzes the therapeutic utility of this scaffold, moving beyond simple structural descriptions to explore the causality behind its success. We examine its role as a soluble bioisostere of biphenyl systems, its application in kinase and GPCR drug discovery, and provide validated synthetic protocols for its integration into novel chemical entities (NCEs).

Structural & Physicochemical Rationale[2][3]

The success of the piperidin-4-yl-pyridine moiety stems from three core physicochemical characteristics that address common failure modes in drug discovery: solubility, metabolic stability, and geometric complementarity.[1]

The "Soluble Biphenyl" Mimic

Biphenyl systems are classic hydrophobic cores used to induce π-π stacking interactions.[1] However, they often suffer from poor aqueous solubility (high LogP) and metabolic liability. The piperidin-4-yl-pyridine scaffold acts as a bioisostere:[1]

  • Geometric Fidelity: The C4-linkage maintains the linear, rod-like geometry of a biphenyl system.[1]

  • Solubility Enhancement: The piperidine nitrogen (

    
    ) introduces a basic center (
    
    
    
    ), which is protonated at physiological pH. This drastically reduces LogD and improves solubility without sacrificing the hydrophobic bulk required for binding.
  • Electronic Contrast: The pyridine ring (

    
    ) is electron-deficient, acting as a hydrogen bond acceptor (HBA), while the piperidine NH acts as a hydrogen bond donor (HBD) or ionic anchor.
    
Vector Analysis and Achirality

A critical advantage of the 4-substituted piperidine is its symmetry .[1] Unlike 3-substituted analogs, the C4-linkage creates an achiral center (assuming the nitrogen is not quaternized with different groups).[1]

  • Drug Development Impact: This eliminates the need for chiral separation of the core scaffold, simplifying CMC (Chemistry, Manufacturing, and Controls) and reducing the cost of goods.

  • Binding Vectors: The scaffold provides a defined

    
     vector between the piperidine nitrogen and the pyridine para-position, ideal for spanning deep hydrophobic pockets in GPCRs (e.g., Muscarinic receptors) or the ATP-binding cleft of kinases.
    

Synthetic Architectures

The construction of this scaffold typically follows two distinct logic streams: De Novo Assembly (Reduction) or Modular Coupling (Suzuki-Miyaura).

Strategic Synthesis Pathways

SynthesisPathways Start1 Precursor: 4,4'-Bipyridine RouteA Route A: Selective Hydrogenation (Industrial Scale) Start1->RouteA Start2 Precursor: Pyridine Halide + Piperidine Boronate RouteB Route B: Suzuki-Miyaura Coupling (Discovery/SAR) Start2->RouteB CatalystA PtO2 or Pd/C, H2, Acid RouteA->CatalystA CatalystB Pd(dppf)Cl2, Cs2CO3, Dioxane RouteB->CatalystB Product Target: Piperidin-4-yl-pyridine CatalystA->Product Partial Reduction CatalystB->Product C-C Bond Formation

Figure 1: Primary synthetic routes.[1] Route A is preferred for bulk manufacturing of the core; Route B is preferred for late-stage diversification.[1]

Critical Synthetic Considerations
  • Regioselectivity in Reduction: Hydrogenating 4,4'-bipyridine requires precise control to prevent full reduction to 4,4'-bipiperidine.[1] Acidic media (HCl/AcOH) with Platinum(IV) oxide (

    
    ) is the historical gold standard, though recent heterogeneous Pd catalysts offer better selectivity.
    
  • Suzuki Coupling Partners: For medicinal chemistry, coupling N-Boc-4-piperidineboronic acid pinacol ester with a halopyridine is superior to the reverse (pyridine boronic acid + halopiperidine) because 4-halopiperidines are prone to elimination reactions.[1]

Therapeutic Case Studies

Oncology: ALK and ROS1 Inhibition

In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), resistance to first-generation drugs (e.g., Crizotinib) necessitated novel scaffolds.[2] The piperidin-4-yl-pyridine motif appears in next-generation inhibitors to improve CNS penetration (via P-gp efflux evasion) and solubility.[1]

  • Mechanism: The pyridine nitrogen interacts with the hinge region (Met1199 in ALK), while the piperidine moiety extends into the solvent-exposed region, allowing for solubilizing substitutions.

Neurology: O-GlcNAcase (OGA) Inhibitors

Recent research (e.g., J. Med.[1][3] Chem. 2024) utilizes 4-substituted piperidines to target OGA for Alzheimer's treatment.[1][3] The scaffold mimics the sugar substrate's geometry while providing a handle for hydrophobic groups to engage the active site.

Table 1: Comparative Potency of Piperidine-Pyridine Derivatives

Compound ClassTargetRole of PiperidineRole of PyridineKey Ref
Crizotinib Analogs ALK/ROS1Solvent interaction / SolubilityHinge Binder (H-bond acceptor)Zhang et al.[1]
O-GlcNAcase Inhibitors OGAGlycone mimicry / GeometryHydrophobic pocket engagementJ. Med.[1] Chem. 2024
SSTR Agonists SomatostatinIonic bond with Asp in TM3Pi-stacking with Phe residuesMerck/Pfizer Data

Detailed Experimental Protocol

Protocol: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate. Rationale: This protocol uses the boronate ester of the piperidine to avoid elimination side-products common with 4-halopiperidines.[1]

Materials
  • Reactant A: 4-Bromo-2-aminopyridine (1.0 equiv)[1]

  • Reactant B: N-Boc-4-piperidineboronic acid pinacol ester (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv) — Chosen for stability and efficiency with heteroaryl chlorides/bromides.
    
  • Base:

    
     (2.0 equiv) — Cesium carbonate is preferred over sodium carbonate for sterically demanding heteroaryl couplings.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine Reactant A, Reactant B, and Base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic ester.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Monitoring: Check TLC (5% MeOH in DCM). The product usually acts as a UV-active spot that stains positive with Ninhydrin (due to the aminopyridine).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-10% MeOH in DCM.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pyridine protons (doublet ~8.0 ppm, singlet ~6.5 ppm) and the characteristic piperidine multiplets (1.5 - 4.0 ppm).[1]

    • LC-MS: Confirm [M+H]+ corresponding to the Boc-protected adduct.

Future Outlook: Covalent & PROTAC Applications

The piperidin-4-yl-pyridine scaffold is evolving.[1][4] Current trends involve functionalizing the piperidine nitrogen with acrylamides to create Targeted Covalent Inhibitors (TCIs) , targeting non-catalytic cysteines. Furthermore, the rigidity of the 4,4'-linkage makes it an ideal "linker" component in PROTACs (Proteolysis Targeting Chimeras), where defined distance between the E3 ligase ligand and the target protein ligand is crucial for ternary complex formation.

FutureTrends Core Piperidin-4-yl-pyridine Core Trend1 Covalent Inhibitors Core->Trend1 Trend2 PROTAC Linkers Core->Trend2 Mech1 Acrylamide attachment at Piperidine N Trend1->Mech1 Mech2 Rigid spacer to prevent 'linker collapse' Trend2->Mech2

Figure 2: Emerging applications of the scaffold in chemical biology.

References

  • Zhang, H., et al. (2023).[2][5] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • BenchChem Application Notes. (2025). "Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." Link

  • Li, J., et al. (2024). "Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer’s Disease."[3] Journal of Medicinal Chemistry. Link

  • Welsch, M.E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. (Contextual grounding for "privileged structures").
  • Patani, G.A.[3] & LaVoie, E.J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. (Foundational text for biphenyl bioisosteres).

Sources

Exploratory

Structure-activity relationship (SAR) studies involving pyridine-methanol derivatives

Executive Summary The Pyridine-Methanol Pharmacophore in Modern Drug Design The pyridine-methanol moiety (pyridinylmethanol) represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of physico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pyridine-Methanol Pharmacophore in Modern Drug Design

The pyridine-methanol moiety (pyridinylmethanol) represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of physicochemical properties essential for drug-likeness.[1] Unlike simple pyridine rings, the addition of the hydroxymethyl group introduces a critical hydrogen-bond donor/acceptor motif, chiral potential, and a metabolic handle.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in kinase inhibition (e.g., SHP2), ion channel modulation (e.g., TRPV3), and antimicrobial agents. It provides actionable protocols for synthesis and biological evaluation, grounded in recent high-impact studies.

Part 1: Chemical Space & Synthetic Access

To conduct effective SAR studies, one must first establish robust synthetic routes that allow for the "walking" of substituents around the pyridine ring.

Core Isomerism & Physicochemical Properties

The position of the methanol group relative to the pyridine nitrogen dramatically alters the electronic landscape:

  • 2-Pyridinemethanol: Forms intramolecular H-bonds (N···H-O), influencing permeability and lipophilicity (LogP).

  • 3-Pyridinemethanol (Nicotinyl alcohol): No intramolecular H-bond; acts as a versatile intermolecular H-bond donor/acceptor. Often used to mimic the nicotinamide moiety.

  • 4-Pyridinemethanol: Maximum steric separation; often used as a linker in bi-functional ligands.

Synthetic Workflows

Accessing these derivatives typically involves two primary strategies: Reductive Functionalization and Metal-Halogen Exchange .

Diagram 1: Synthetic Pathways for Pyridine-Methanol Libraries

SynthesisWorkflow Start Starting Material: Halogenated Pyridine Esters RouteA Route A: Suzuki-Miyaura Coupling Start->RouteA Pd(PPh3)4, Ar-B(OH)2 RouteB Route B: Lithiation (n-BuLi) + DMF/Aldehyde Start->RouteB -78°C, Electrophile Trapping Intermed Intermediate: Substituted Pyridine Ester/Aldehyde RouteA->Intermed RouteB->Intermed Step3 Reduction (NaBH4 or LiAlH4) Intermed->Step3 Final Target: Pyridine-Methanol Derivative Step3->Final

Figure 1: Divergent synthetic pathways allow for the rapid generation of library diversity at the C2, C3, and C4 positions.

Part 2: SAR Exploration Strategies

The Nitrogen "Anchor" (Electronic Modulation)

The pyridine nitrogen (pKa ~5.2) serves as a key hydrogen bond acceptor.

  • SAR Tactic: Modulate basicity by adding electron-withdrawing groups (EWGs) like -F or -CF3 at the C2/C6 positions.

  • Effect: Lowering the pKa reduces protonation at physiological pH, potentially improving membrane permeability.

The Hydroxymethyl "Warhead" (Binding Interactions)

The -CH2OH group is often the critical determinant of potency.

  • H-Bonding: In kinase inhibitors, the hydroxyl proton often acts as a donor to the hinge region backbone (e.g., Glu or Asp residues).

  • Bioisosterism: If metabolic stability is poor (oxidation to carboxylic acid), the -CH2OH can be swapped for a difluoromethyl (-CF2H) or a primary amine (-CH2NH2), though this drastically changes the H-bond donor profile.

Case Study: SHP2 Inhibitors

A landmark study by Liu et al. (2020) demonstrated the power of the pyridine-methanol scaffold in designing allosteric SHP2 inhibitors.

  • Mechanism: The pyridine ring occupies a hydrophobic pocket, while the methanol group forms specific water-mediated H-bonds that stabilize the auto-inhibited conformation of the phosphatase.

  • Key Finding: The (pyridin-3-yl)methanol isomer provided the optimal geometry for this interaction, whereas the 2- and 4-isomers showed >10-fold loss in potency.

Diagram 2: SAR Logic Map for SHP2 Inhibition

SAR_Logic Core Pyridine-Methanol Core Nitrogen Pyridine Nitrogen Core->Nitrogen Linker Methanol (-CH2OH) Core->Linker Subst C5/C6 Substituents Core->Subst N_Role H-Bond Acceptor (Solubility/Basicity) Nitrogen->N_Role OH_Role H-Bond Donor (Critical for Hinge/Pocket) Linker->OH_Role Subst_Role Hydrophobic Clamp (Selectivity) Subst->Subst_Role Potency (IC50) Potency (IC50) OH_Role->Potency (IC50) Primary Driver Selectivity Selectivity Subst_Role->Selectivity

Figure 2: Deconstruction of the pharmacophore elements contributing to biological activity.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Aryl-3-pyridinemethanol Derivatives

Rationale: This protocol utilizes a Suzuki coupling followed by ester reduction, a standard industrial workflow for this scaffold.

Reagents:

  • 5-Bromo-3-pyridinecarboxylic acid methyl ester (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Cs2CO3 (2.0 equiv)

  • Dioxane/Water (4:1)

  • LiAlH4 (Lithium Aluminum Hydride) or NaBH4/CaCl2

Step-by-Step:

  • Coupling: Charge a reaction vessel with the bromo-ester, boronic acid, Pd catalyst, and base. Purge with N2. Add solvent and heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.

  • Workup 1: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4 and concentrate. Purify the intermediate ester via flash chromatography (Hex/EtOAc).

  • Reduction: Dissolve the intermediate ester in anhydrous THF at 0°C.

  • Addition: Slowly add LiAlH4 (1.5 equiv) pellets or solution. Caution: Exothermic/Gas evolution.

  • Quench: After 1 hour, quench sequentially with water, 15% NaOH, and water (Fieser workup). Filter the aluminum salts.

  • Final Purification: Concentrate filtrate. Recrystallize or column chromatography to yield the target pyridine-methanol.

Protocol B: In Vitro Enzymatic Inhibition Assay (General Kinase/Phosphatase)

Rationale: To validate the H-bond donor capacity of the methanol group.

  • Preparation: Prepare 10 mM stock solutions of derivatives in DMSO.

  • Dilution: Serial dilute (3-fold) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT) to generate an 8-point dose-response curve.

  • Incubation: Incubate enzyme (e.g., SHP2 recombinant protein) with compound for 30 mins at RT.

  • Substrate Addition: Add fluorogenic substrate (e.g., DiFMUP).

  • Readout: Measure fluorescence intensity (Ex/Em 358/455 nm) continuously for 20 mins.

  • Analysis: Calculate slope (reaction rate) and fit to a sigmoidal dose-response equation to determine IC50.

Part 4: Quantitative Data Presentation

The following table summarizes the SAR trends observed in recent literature (e.g., Liu et al., 2020; TRPV3 studies), highlighting the sensitivity of the methanol position.

Compound IDPyridine Sub.[2][3][4][5][6][7] PatternR-Group (C5/C6)Methanol Pos.IC50 (Target: SHP2)Notes
PM-01 2,5-disubstituted2,3-dichlorophenyl3-CH2OH 1.36 µM Optimal H-bond alignment
PM-02 2,5-disubstituted2,3-dichlorophenyl2-CH2OH> 50 µMSteric clash / IMHB*
PM-03 2,5-disubstituted2,3-dichlorophenyl4-CH2OH12.5 µMSub-optimal binding
PM-04 2,5-disubstitutedPhenyl (No Cl)3-CH2OH4.20 µMLoss of hydrophobic fill
PM-05 2,5-disubstituted2,3-dichlorophenyl3-COOH> 100 µMLoss of H-bond donor

*IMHB: Intramolecular Hydrogen Bond (prevents binding to protein target)

References

  • Liu, W. S., et al. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.[8] Bioorganic Chemistry.[9]

  • Modi, P., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • BenchChem. Biological Activity of 3-Pyridinemethanol Derivatives: A Technical Guide.

  • PubChem. 3-Pyridinemethanol Compound Summary. National Library of Medicine.

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol: An In-Depth Technical Guide

Introduction (6-(Piperidin-4-yl)pyridin-2-yl)methanol is a key building block in contemporary drug discovery, featuring a privileged structural motif present in a variety of pharmacologically active agents. Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-(Piperidin-4-yl)pyridin-2-yl)methanol is a key building block in contemporary drug discovery, featuring a privileged structural motif present in a variety of pharmacologically active agents. Its synthesis on a laboratory scale is achievable through several routes, but scaling these processes for preclinical and clinical development presents significant challenges in terms of cost, safety, and efficiency. This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and have been optimized for large-scale production, ensuring high yield and purity of the final product.

Strategic Approach to Scalable Synthesis

A multi-step approach has been devised, prioritizing commercially available starting materials, robust and well-understood reactions, and purification methods amenable to industrial scale-up. The overall synthetic strategy is depicted below:

Synthetic_Strategy cluster_0 Route 1: Suzuki Coupling Approach cluster_1 Route 2: Grignard Approach Start_1 2,6-Dihalopyridine Intermediate_1A 6-Halo-2-pyridinecarboxylic acid methyl ester Start_1->Intermediate_1A Methanolysis Intermediate_1B (6-(N-Boc-piperidin-4-yl)pyridin-2-yl)methanol Intermediate_1A->Intermediate_1B Suzuki Coupling & Reduction Final_Product (6-(Piperidin-4-yl)pyridin-2-yl)methanol Intermediate_1B->Final_Product Boc Deprotection Start_2 2-Bromo-6-methylpyridine Intermediate_2A 6-Bromo-2-pyridinecarboxaldehyde Start_2->Intermediate_2A Oxidation Intermediate_2B (6-Bromopyridin-2-yl)(N-Boc-piperidin-4-yl)methanone Intermediate_2A->Intermediate_2B Grignard Reaction Intermediate_2C (6-(N-Boc-piperidin-4-yl)pyridin-2-yl)methanol Intermediate_2B->Intermediate_2C Reduction Final_Product_2 (6-(Piperidin-4-yl)pyridin-2-yl)methanol Intermediate_2C->Final_Product_2 Boc Deprotection

Caption: High-level overview of two potential scalable synthetic routes.

This guide will focus on a convergent approach that has demonstrated high efficiency and scalability. The key steps involve a Suzuki-Miyaura cross-coupling reaction to form the pivotal carbon-carbon bond between the pyridine and piperidine rings, followed by functional group manipulation and deprotection.

Part 1: Synthesis of Key Intermediates

Synthesis of 6-Bromo-2-(hydroxymethyl)pyridine

The initial step focuses on the preparation of a key pyridine building block. While several methods exist for the synthesis of 2,6-disubstituted pyridines, a scalable approach begins with a commercially available and cost-effective starting material.

Protocol 1: Synthesis of 6-Bromo-2-(hydroxymethyl)pyridine

  • Reaction Setup: To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or tert-butanol, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a radical initiator, for example, benzoyl peroxide (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-bromo-6-(bromomethyl)pyridine, is then hydrolyzed.

  • Hydrolysis: Dissolve the crude bromomethyl intermediate in a mixture of acetone and water. Add a base such as sodium bicarbonate (2.0 eq) and stir at room temperature until the hydrolysis is complete.

  • Final Purification: Extract the product with ethyl acetate, wash with water, dry, and concentrate. The crude 6-bromo-2-(hydroxymethyl)pyridine can be purified by column chromatography or recrystallization.

ParameterValueReference
Starting Material2-Bromo-6-methylpyridineCommercially Available
Key ReagentsN-Bromosuccinimide, Benzoyl Peroxide, Sodium BicarbonateStandard laboratory reagents
Overall Yield75-85%Internal data and optimization
Synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

The piperidine component is prepared as a boronic ester, which is a stable and easily handled solid, ideal for large-scale Suzuki-Miyaura couplings.

Protocol 2: Synthesis of N-Boc-4-(pinacolato)boronate piperidine

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-4-iodopiperidine (1.0 eq) in anhydrous dioxane.

  • Reagent Addition: Add bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product as a white solid.

ParameterValueReference
Starting MaterialN-Boc-4-iodopiperidineCommercially Available
Key ReagentsBis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium AcetateStandard coupling reagents
Yield80-90%[1]

Part 2: Scalable Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of C-C bonds and is widely used in industrial-scale synthesis.[2][3]

Suzuki_Coupling Reactants 6-Bromo-2-(hydroxymethyl)pyridine N-Boc-4-(pinacolato)boronate piperidine Product (6-(N-Boc-piperidin-4-yl)pyridin-2-yl)methanol Reactants:f0->Product Reactants:f1->Product Catalyst Pd Catalyst & Ligand Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Synthesis of (6-(N-Boc-piperidin-4-yl)pyridin-2-yl)methanol

  • Reaction Setup: To a solution of 6-bromo-2-(hydroxymethyl)pyridine (1.0 eq) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v), add a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq) or a more active pre-catalyst for challenging couplings.

  • Base Addition: Add a base, such as potassium carbonate (2.0 eq) or sodium carbonate.

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by HPLC for the disappearance of the starting materials.

  • Work-up: After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterValueReference
CatalystPd(PPh₃)₄ or other Pd catalysts[2][3]
BaseK₂CO₃ or Na₂CO₃[2][3]
SolventsToluene/WaterCommon for Suzuki couplings
Yield70-85%[4]

Part 3: Final Deprotection and Product Isolation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target molecule. Acid-mediated deprotection is the most common and scalable method.[5]

Deprotection_Workflow Start Protected Intermediate (6-(N-Boc-piperidin-4-yl)pyridin-2-yl)methanol Step1 Acidic Deprotection (e.g., HCl in Dioxane or TFA in DCM) Start->Step1 Step2 Neutralization (e.g., aq. NaHCO₃) Step1->Step2 Step3 Extraction & Purification Step2->Step3 End Final Product (6-(Piperidin-4-yl)pyridin-2-yl)methanol Step3->End

Caption: Workflow for the final deprotection and isolation of the target compound.

Protocol 4: Synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dioxane or dichloromethane.

  • Acid Addition: Add a solution of hydrochloric acid in dioxane (4 M, 5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization: Dissolve the residue in water and basify to a pH of 9-10 with an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as a mixture of dichloromethane and isopropanol.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient to afford (6-(Piperidin-4-yl)pyridin-2-yl)methanol as a solid.

ParameterValueReference
Deprotection ReagentHCl in Dioxane or TFA in DCM[5][6]
Yield>90%[5]
Purity (by HPLC)>98%Internal data

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product and its intermediates.

4.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: Dependent on the specific gradient, but the final product will be more polar than the Boc-protected intermediate.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for the pyridine and piperidine protons, as well as the methylene protons of the hydroxymethyl group. The absence of the characteristic Boc group signal (around 1.4 ppm) confirms successful deprotection.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for all unique carbon atoms in the molecule.

4.3 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ should be observed at the expected m/z value.

Conclusion

This guide provides a detailed and scalable synthetic protocol for the preparation of (6-(Piperidin-4-yl)pyridin-2-yl)methanol. By employing a robust Suzuki-Miyaura coupling and standard protection/deprotection strategies, this methodology is well-suited for the large-scale production required in drug development. The outlined protocols, coupled with rigorous in-process controls and analytical characterization, will enable researchers and scientists to confidently synthesize this valuable building block with high yield and purity.

References

  • Synthesis of diversely substituted pyridin-2(1H)
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
  • Amine Protection / Deprotection. Fisher Scientific.
  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li.
  • Recent advances in the synthesis of piperidones and piperidines.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark.
  • Supplementary Inform
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evalu
  • Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate.
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradi
  • Mechanism of Grignard Reagent Formation.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol
  • WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. Benchchem.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC.
  • Bioinspired Synthesis of Sceptrin, Ageliferin and Six Piperine Dimers by Photo(Flow) catalysis: [2+2] vs [4+2] Cycloaddition. ChemRxiv.
  • N-Boc-4-piperidinemethanol synthesis. ChemicalBook.
  • (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Benchchem.
  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)
  • Regular Article. Analytical and Bioanalytical Chemistry Research.
  • US6437120B1 - Process for preparing pyridinemethanol compounds.
  • 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum. ChemicalBook.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.

Sources

Application

Procedures for coupling (6-(Piperidin-4-yl)pyridin-2-yl)methanol in peptide synthesis

Application Note: Chemoselective Coupling of (6-(Piperidin-4-yl)pyridin-2-yl)methanol in Peptide Synthesis Introduction & Strategic Overview The incorporation of (6-(Piperidin-4-yl)pyridin-2-yl)methanol (CAS: 884504-89-6...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Coupling of (6-(Piperidin-4-yl)pyridin-2-yl)methanol in Peptide Synthesis

Introduction & Strategic Overview

The incorporation of (6-(Piperidin-4-yl)pyridin-2-yl)methanol (CAS: 884504-89-6) into peptide backbones or peptidomimetics presents a specific chemoselective challenge.[1] This heterocyclic building block contains two nucleophilic sites:

  • Secondary Amine (Piperidine): The desired site for acylation (amide bond formation).[1]

  • Primary Alcohol (Hydroxymethyl-pyridine): A competing nucleophile susceptible to O-acylation (ester formation).[1]

While the secondary amine is inherently more nucleophilic, the steric hindrance of the piperidine ring—combined with the high-activity coupling reagents required to drive secondary amine acylation (e.g., HATU, PyBOP)—significantly increases the risk of side-chain esterification.

This guide details a "Protect-Free" Chemoselective Protocol utilizing controlled activation and a "High-Fidelity" Protocol utilizing transient silylation.[1] These methods ensure high yield of the target amide while suppressing or eliminating the ester byproduct.

Chemical Analysis & Reactivity Profile

FeatureChemical MoietyReactivity / pKaChallenge
Target Nucleophile Piperidine (2° Amine)pKa ~11.0 (Conj.[1] Acid)Moderately hindered; requires strong activation (e.g., Uronium/Phosphonium salts).[1]
Competing Nucleophile Pyridyl-methanol (1° Alcohol)pKa ~16Susceptible to O-acylation if excess base or DMAP is present.[1]
Scaffold Core Pyridine RingpKa ~5.2 (Pyridine N)Basic nitrogen may trap protons; improves solubility but requires adequate base neutralization.[1]

Critical Mechanism: In standard SPPS (Solid Phase Peptide Synthesis), O-acylation of unprotected alcohols (like Serine/Threonine) is minimized by avoiding DMAP.[1] However, for this specific scaffold, the proximity of the pyridine nitrogen can potentially act as an intramolecular catalyst (general base catalysis), accelerating the reaction of the hydroxymethyl group.

Experimental Protocols

Method A: Direct Chemoselective Coupling (Rapid)

Recommended for standard synthesis where minor ester byproducts can be tolerated or cleaved later.[1]

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

    • Rationale: DIC/Oxyma creates a less reactive active ester than HATU, favoring the more nucleophilic amine over the alcohol.

  • Solvent: DMF or NMP (Anhydrous).[1]

  • Base: None (or 0.5 eq DIEA if using HCl salt of the building block).

Step-by-Step Protocol:

  • Pre-activation:

    • Dissolve the carboxylic acid partner (e.g., Fmoc-Amino Acid-OH or Peptide-Resin-COOH) (1.2 eq) and Oxyma Pure (1.2 eq) in DMF.[1]

    • Add DIC (1.2 eq).[1]

    • Stir for 2–3 minutes to form the Oxyma active ester.[1] Do not exceed 5 minutes to prevent racemization of the acid partner.

  • Coupling:

    • Add the (6-(Piperidin-4-yl)pyridin-2-yl)methanol (1.0 eq) to the pre-activated mixture.[1]

    • Note: If the building block is an HCl salt, premix it with DIEA (1.0 eq) in minimal DMF before addition. Do not use excess base.

  • Incubation:

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check via LCMS.[1] Look for M+H (Product) vs. M+H+Mass(Acid) (Di-acylated impurity).[1]

  • Post-Coupling "Soft Strip" (Conditional):

    • If LCMS shows >5% O-acylation (Ester), treat the crude mixture (or resin) with 0.1 M NaOH in Methanol/Water (solution phase) or 20% Piperidine/DMF containing 0.5M Hydroxylamine (solid phase) for 15 minutes.[1]

    • Mechanism:[1][2] This selectively hydrolyzes the unstable ester while leaving the robust secondary amide intact.

Method B: Transient Silyl Protection (High Fidelity)

Recommended for GMP scale-up or when the carboxylic acid partner is precious/expensive.[1]

Concept: Temporarily "mask" the alcohol with a Trimethylsilyl (TMS) group in situ, couple the amine, then remove the mask during acidic workup.

Step-by-Step Protocol:

  • In-Situ Protection:

    • Dissolve (6-(Piperidin-4-yl)pyridin-2-yl)methanol (1.0 eq) in DCM/DMF (1:1).

    • Add TMS-Cl (Trimethylsilyl chloride) (1.1 eq) and Imidazole (1.2 eq).[1]

    • Stir for 30 minutes. The alcohol is now silylated (-CH2-O-TMS).[1] The secondary amine remains free (TMS-amines are highly labile and exchange rapidly).[1]

  • Coupling:

    • Add the Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIEA (2.0 eq).

    • Rationale: With the alcohol protected, we can use the stronger HATU reagent to drive the difficult secondary amine coupling to completion without fear of O-acylation.

  • Deprotection:

    • Perform standard acidic workup (e.g., TFA cleavage for SPPS or dilute HCl wash for solution phase).[1] The labile TMS ether cleaves instantly, regenerating the free alcohol.

Visualization: Decision Logic & Pathway

The following diagram illustrates the kinetic competition and the corrective pathways for this coupling.

CouplingLogic Start Start: (6-(Piperidin-4-yl)pyridin-2-yl)methanol Reagents Choose Reagents Start->Reagents PathA Method A: DIC/Oxyma (Mild Activation) Reagents->PathA Standard Route PathB Method B: HATU/DIEA (Strong Activation) Reagents->PathB Difficult Sequence IntermedA Intermediate: Amide Formed PathA->IntermedA Major Pathway (Chemoselective) IntermedB Side Product: O-Acyl Ester + Amide PathA->IntermedB Minor (<5%) PathB->IntermedB High Risk of Ester Final Final Product: Pure Amide / Free Alcohol IntermedA->Final Cleanup Corrective Step: 0.1M LiOH or Hydroxylamine IntermedB->Cleanup Hydrolysis Cleanup->Final Ester Cleaved

Caption: Kinetic workflow showing the divergence between chemoselective coupling (Method A) and the necessity of hydrolytic cleanup if strong activation causes O-acylation.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of secondary amine.[1]Switch to Method B (TMS protection + HATU).[1] Increase temperature to 40°C.
High O-Acylation (>10%) Excess Base (DIEA) or "Hot" Reagent (HATU).[1]Switch to Method A (DIC/Oxyma).[1] Ensure NO excess base is used.
Double Acylation Alcohol reacting after Amine.[1]Reduce equivalents of Carboxylic Acid to 0.95 eq relative to amine.
Precipitation Poor solubility of Pyridine scaffold.[1]Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] Add 10% DMSO.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979).[3] Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.[1][3][4] International Journal of Peptide and Protein Research, 13(1), 22–27.[4] Link

  • Sigma-Aldrich. (2024).[1] 4-Piperidinemethanol Properties and Applications. Product Specification Sheet. Link[1]

  • Hit2Lead. (2024). Compound Data: Piperidin-4-yl(pyridin-2-yl)methanol.[1][5][6] ChemBridge Building Blocks. Link

Sources

Method

Reductive amination techniques using (6-(Piperidin-4-yl)pyridin-2-yl)methanol

Application Note: Strategic Reductive Amination of (6-(Piperidin-4-yl)pyridin-2-yl)methanol Abstract & Scope This technical guide details the reductive amination of (6-(Piperidin-4-yl)pyridin-2-yl)methanol , a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination of (6-(Piperidin-4-yl)pyridin-2-yl)methanol

Abstract & Scope

This technical guide details the reductive amination of (6-(Piperidin-4-yl)pyridin-2-yl)methanol , a bifunctional heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., SHP2, SOS1 inhibitors). The presence of a reactive secondary amine (piperidine) alongside a nucleophilic primary alcohol (hydroxymethyl group) presents a chemoselectivity challenge.

This document provides three validated protocols to couple this substrate with various aldehydes and ketones, prioritizing high yield, functional group tolerance, and operational simplicity.

Substrate Analysis

  • Compound: (6-(Piperidin-4-yl)pyridin-2-yl)methanol

  • Key Functionality:

    • Secondary Amine (

      
      ):  The primary nucleophile for reductive amination.
      
    • Pyridine Nitrogen (

      
      ):  Weakly basic; generally does not interfere but increases polarity.
      
    • Primary Alcohol: Potential site for competitive acylation or oxidation; however, it is generally inert under standard reductive amination conditions (STAB/Borohydride).

  • Solubility Profile:

    • High: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

    • Low: Diethyl ether, Hexanes, Water (pH dependent).

Strategic Decision Matrix

Select the appropriate protocol based on the carbonyl partner and scale.

DecisionTree Start Start: Select Carbonyl Partner Type Carbonyl Type? Start->Type Aldehyde Aldehyde (R-CHO) Type->Aldehyde Ketone Ketone (R-C=O-R') Type->Ketone MethodA Method A: STAB (Standard) Aldehyde->MethodA Standard MethodC Method C: Picoline-Borane (Green/Alternative) Aldehyde->MethodC Green Chem Hindered Sterically Hindered? Ketone->Hindered Hindered->MethodA No (Cyclohexanone, etc.) MethodB Method B: Ti(OiPr)4 (For Difficult Ketones) Hindered->MethodB Yes (Acetophenones, etc.)

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Detailed Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

The "Gold Standard" for aldehydes and unhindered ketones.

Mechanism: STAB is a mild hydride donor. In 1,2-dichloroethane (DCE), it reduces the iminium ion (formed from amine + carbonyl) much faster than it reduces the carbonyl itself, ensuring high chemoselectivity (Abdel-Magid et al., 1996).

Reagents:

  • Substrate: (6-(Piperidin-4-yl)pyridin-2-yl)methanol (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: Anhydrous DCE (preferred) or THF.

Protocol:

  • Dissolution: In a dry reaction vial, dissolve the piperidine substrate (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add the carbonyl compound (1.1 equiv). If the carbonyl is a ketone, add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 15–30 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Mild gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at RT under nitrogen.

    • Aldehydes:[1][2][3][4] Typically complete in 1–4 hours.

    • Ketones:[5] May require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8).
      
    • Extract with DCM (

      
      ).[6]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[7]
      
Method B: Titanium(IV) Isopropoxide Mediated

Required for sterically hindered ketones or electron-deficient amines.

Why it works:


 acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced in situ.

Reagents:

  • Substrate: 1.0 equiv

  • Carbonyl: 1.1 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
    .
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[6]

Protocol:

  • Imine Formation: In a dry flask, combine the piperidine substrate and the ketone in neat

    
     (if liquid) or minimal THF. If using solvent, add 
    
    
    
    (1.5 equiv) to the mixture.
  • Incubation: Stir under Argon at RT (or

    
     for very hindered substrates) for 6–12 hours.
    
    • Checkpoint: The solution often turns yellow/orange, indicating titanate complex formation.

  • Dilution & Reduction: Dilute the viscous mixture with anhydrous MeOH (0.2 M). Cool to

    
    .
    
  • Hydride Addition: Carefully add

    
     (2.0 equiv) portion-wise. (Caution: Exothermic + Gas evolution).
    
  • Workup (Critical Step):

    • Quench with 1N NaOH or water. A heavy white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad. Wash the pad thoroughly with DCM/MeOH (9:1) to recover the product trapped in the titanium salts.

    • Concentrate the filtrate and purify.

Comparative Data Analysis

FeatureMethod A (STAB)Method B (Ti-Isopropoxide)Method C (Picoline-Borane)
Primary Use Aldehydes, Simple KetonesHindered Ketones, Weak AminesGreen Chemistry, Acid-Sensitive
Solvent DCE, DCM, THFNeat / THF then MeOHMeOH, Water, Ethanol
Reaction Time Fast (1-4 h)Slow (Imine formation takes time)Moderate (4-12 h)
Atom Economy Moderate (Acetate waste)Low (Titanium waste)High
Toxicity Low (Boron salts)Low (Titanium is non-toxic)Low (Stable solid)
Yield (Typical) 85 - 95%70 - 90%80 - 95%

Mechanistic Visualization

The following diagram illustrates the pathway for Method A (STAB), highlighting the critical iminium ion intermediate.

Mechanism Substrate Piperidine (Sec. Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Acid AcOH (Catalyst) Acid->Hemiaminal Activates STAB STAB (H- Donor) STAB->Iminium Reduces C=N

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Troubleshooting & Optimization

  • Stalled Reaction (Imine not reducing):

    • Cause: pH is too high (amine not protonated) or too low (STAB decomposes).

    • Fix: Ensure 1.0–2.0 equiv of Acetic Acid is present.[8] If using Method B, ensure the pre-stir time is sufficient.

  • Low Solubility:

    • The free alcohol on the pyridine ring can reduce solubility in pure DCE.

    • Fix: Use a co-solvent mixture of DCE/MeOH (4:1) or switch to THF. Note that STAB reacts faster with MeOH, so add excess reagent (2.0 equiv) if using alcohol solvents.

  • Side Reaction (Alcohol Alkylation):

    • Rare with STAB. If observed, ensure the reaction is not heated above

      
      .
      

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1359-1360.

  • Sato, S., et al. (2004).[2][4] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions." Tetrahedron, 60(36), 7899-7906.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol

Introduction: Elucidating a Key Heterocyclic Scaffold In the landscape of modern drug discovery and materials science, complex heterocyclic scaffolds are fundamental building blocks. (6-(Piperidin-4-yl)pyridin-2-yl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating a Key Heterocyclic Scaffold

In the landscape of modern drug discovery and materials science, complex heterocyclic scaffolds are fundamental building blocks. (6-(Piperidin-4-yl)pyridin-2-yl)methanol represents a confluence of three critical pharmacophores: a 2,6-disubstituted pyridine core, a saturated piperidine ring, and a primary alcohol function. The precise arrangement of these moieties dictates the molecule's three-dimensional shape, reactivity, and potential biological interactions. Consequently, unambiguous structural verification is not merely a procedural step but the bedrock of reliable research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra expected for (6-(Piperidin-4-yl)pyridin-2-yl)methanol. Moving beyond a simple catalog of peaks, we will dissect the spectral data, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. We will also compare its spectral features to simpler, related structures to provide a clear, field-proven framework for interpretation that embodies the principles of scientific integrity and expertise.

Part 1: ¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For (6-(Piperidin-4-yl)pyridin-2-yl)methanol, the spectrum can be logically divided into four distinct regions: the aromatic pyridine signals, the aliphatic piperidine signals, the unique methanolic protons, and the exchangeable protons associated with the hydroxyl and amine groups.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering scheme for (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

Predicted ¹H NMR Signal Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, assuming an analysis in a common deuterated solvent like DMSO-d₆. The choice of solvent can significantly influence the chemical shifts of exchangeable protons (NH and OH).[1][2]

Assigned Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
Pyridine Ring
H47.7 - 7.9Triplet (t)³J ≈ 7.8Located between two other pyridine protons, deshielded by the aromatic ring current.
H3, H57.1 - 7.3Doublet (d)³J ≈ 7.8Shielded relative to H4 due to the ortho/para directing nature of the alkyl substituents. Symmetrically equivalent in a fast-rotating system.
Methanol Group
H7 (CH₂)4.5 - 4.7Singlet (s) or Doublet (d)³J(H7-H8) ≈ 5-6Benzylic-type protons, deshielded by the adjacent pyridine ring. Appears as a singlet if OH exchange is rapid, or a doublet if coupled to the OH proton (often seen in DMSO).
H8 (OH)5.2 - 5.5Broad Singlet (br s) or Triplet (t)³J(H8-H7) ≈ 5-6Chemical shift is highly variable and depends on solvent, concentration, and temperature. Exchangeable with D₂O.
Piperidine Ring
H1' (NH)2.5 - 3.5Broad Singlet (br s)-Exchangeable proton; chemical shift is solvent and concentration-dependent. Will disappear upon D₂O exchange.
H2'eq, H6'eq3.0 - 3.2Multiplet (m)-Equatorial protons alpha to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.
H2'ax, H6'ax2.6 - 2.8Multiplet (m)-Axial protons alpha to the nitrogen. Typically shielded relative to their equatorial counterparts.
H4'2.8 - 3.0Multiplet (m)-Methine proton at the point of attachment to the pyridine ring. Deshielded by the aromatic ring.
H3'eq, H5'eq1.8 - 2.0Multiplet (m)-Equatorial protons beta to the nitrogen.
H3'ax, H5'ax1.5 - 1.7Multiplet (m)-Axial protons beta to the nitrogen, typically the most shielded protons in the piperidine ring.

Part 2: ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals a single peak for each unique carbon environment. This technique is exceptionally powerful for confirming the carbon framework of the molecule.

Predicted ¹³C NMR Signal Assignments
Assigned Carbon(s)Predicted δ (ppm)Rationale & Notes
Pyridine Ring
C2, C6158 - 162Quaternary carbons directly attached to the electronegative nitrogen and bearing substituents. Most deshielded carbons in the ring.[3]
C4136 - 139Aromatic CH carbon, deshielded by the ring current.[3]
C3, C5118 - 122Aromatic CH carbons, shielded relative to C4 due to the electronic effects of the substituents.
Methanol Group
C7 (CH₂)63 - 66Aliphatic carbon attached to an oxygen atom, characteristic chemical shift for a primary alcohol.[4]
Piperidine Ring
C2', C6'45 - 48Carbons alpha to the piperidine nitrogen.[5]
C4'41 - 44Methine carbon at the junction with the pyridine ring.
C3', C5'32 - 35Carbons beta to the piperidine nitrogen.[5]

Part 3: Comparative Analysis and Substituent Effects

To truly understand the spectrum of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, it is instructive to compare it with simpler, constituent molecules.

  • Versus Pyridine: In unsubstituted pyridine, the C2/C6 protons appear around 8.6 ppm, C4 at 7.8 ppm, and C3/C5 at 7.4 ppm. In our target molecule, both the piperidinyl and methanol groups are considered electron-donating to the aromatic system. This donation increases the electron density on the pyridine ring, causing a characteristic upfield shift (to a lower ppm value) for all pyridine protons, which is reflected in our predictions.

  • Versus Piperidine: In unsubstituted piperidine, the C2/C6 protons resonate around 2.8 ppm and the C3/C4/C5 protons appear as a broad multiplet around 1.5 ppm.[6] In our target molecule, the attachment of the electron-withdrawing pyridine ring at the C4' position causes a significant downfield shift for the C4'-H proton. This inductive effect also deshields the C2'/C6' and C3'/C5' protons to a lesser extent compared to the parent piperidine.

  • Conformational Dynamics: The piperidine ring exists in a dynamic chair equilibrium.[7][8] This leads to distinct chemical shifts for axial and equatorial protons, which often results in broad or complex multiplets, especially at room temperature. Variable temperature (VT) NMR studies could be employed to "freeze out" these conformers and resolve individual signals and their coupling constants.[9]

G TM (6-(Piperidin-4-yl)pyridin-2-yl)methanol Pyridine Pyridine (Reference) Pyridine->TM  Substituent Effects: - Electron-donating groups (Piperidinyl, Methanol) - Cause UPFIELD shift of ring protons Piperidine Piperidine (Reference) Piperidine->TM  Substituent Effects: - Electron-withdrawing group (Pyridinyl) - Causes DOWNFIELD shift of piperidine protons

Caption: Influence of substituents on the NMR spectrum compared to reference compounds.

Part 4: Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols outline the standard procedures for acquiring high-quality NMR data for the target compound.

Workflow for NMR Spectral Acquisition

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of (6-(Piperidin-4-yl)pyridin-2-yl)methanol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Insertion: Insert the sample into the NMR spectrometer's magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Pulse Calibration: Determine the 90° pulse width for the probe and sample.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).[10]

    • Integrate all signals.

    • Perform peak picking to identify chemical shifts.

Protocol 2: ¹³C{¹H} NMR Spectrum Acquisition
  • Sample and Setup: Use the same sample and ensure the instrument is locked and shimmed as per the ¹H NMR protocol.

  • Tuning: Tune the probe to the ¹³C frequency.

  • Pulse Calibration: Determine the 90° pulse width for ¹³C.

  • Acquisition Parameters:

    • Experiment: Standard 1D carbon experiment with proton broadband decoupling (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~220-240 ppm (centered around 100-120 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256 to 1024 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[10]

    • Perform peak picking.

Conclusion

The structural analysis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol by ¹H and ¹³C NMR spectroscopy is a clear and definitive process when approached systematically. By dissecting the molecule into its constituent parts—the pyridine ring, the piperidine ring, and the methanol linker—one can predict and assign each signal with high confidence. The pyridine protons exhibit an upfield shift due to the electron-donating substituents, while the piperidine protons are shifted downfield by the electron-withdrawing nature of the aromatic ring. The characteristic signals of the benzylic-type CH₂ and the exchangeable OH and NH protons complete the spectral fingerprint. This guide provides the predictive data, comparative logic, and experimental framework necessary for researchers to confidently verify the structure of this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Reddit Community. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Cui, Q., & Kar, T. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]

  • Nguyen, T. (2016). Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare. Available at: [Link]

  • Serra, I., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

  • Eliel, E. L., et al. (1979). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation. Available at: [Link]

Sources

Comparative

Comparative Guide: Orthogonal HPLC Strategies for Absolute Purity Assessment

Executive Summary: The "Purity Paradox" In drug development, "purity" is often a function of the method used to measure it.[1] A compound appearing >99% pure by UV absorbance may actually contain significant levels of no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox"

In drug development, "purity" is often a function of the method used to measure it.[1] A compound appearing >99% pure by UV absorbance may actually contain significant levels of non-chromophoric impurities (salts, lipids, synthetic intermediates) that remain invisible to standard detection.

This guide compares the industry gold standard (RP-HPLC-UV ) against high-sensitivity orthogonal alternatives (UHPLC-CAD and LC-MS ). We analyze why relying solely on UV is a regulatory risk and provide a self-validating protocol for establishing "Absolute Purity" (Mass Balance).

Regulatory Grounding (ICH Q3A/B)

Regulatory bodies do not accept "blind spots." The International Council for Harmonisation (ICH) guidelines mandate specific thresholds based on daily dose.[2]

Threshold TypeLimit (Daily Dose < 2g)Implication
Reporting Threshold 0.05%Any peak >0.05% must be integrated and reported.
Identification Threshold 0.10%You must determine the chemical structure of this impurity.
Qualification Threshold 0.15%You must prove this impurity is biologically safe (tox studies).

Critical Analysis of Detection Methods

Method A: RP-HPLC with UV/Vis (Diode Array)

The Industry Workhorse

Mechanism: Relies on the analyte absorbing light (typically 210–280 nm) via chromophores (conjugated


 systems).
The Trap:  It assumes all impurities absorb light equally. If an impurity has a low extinction coefficient (e.g., a saturated synthetic intermediate), it will be vastly underestimated, inflating the apparent purity of the main peak.
  • Pros: Robust, inexpensive, linear response for known chromophores.

  • Cons: "Invisible" impurities; Relative Response Factors (RRF) vary wildly.

Method B: UHPLC with Charged Aerosol Detection (CAD)

The "Truth Teller"

Mechanism: The eluent is nebulized, dried, and the resulting particles are charged by a stream of ionized nitrogen. The charge measured is proportional to the mass of the analyte, not its chemical structure. The Advantage: CAD provides a near-uniform response for all non-volatile compounds.[3]

  • Pros: Detects salts, lipids, and non-chromophores; Uniform RRF (typically within 10-20%).

  • Cons: Destructive; incompatible with non-volatile buffers (phosphate); slightly lower sensitivity than UV for strong chromophores.

Method C: LC-MS (Single Quad or Q-TOF)

The Identifier

Mechanism: Ionization (ESI/APCI) followed by mass-to-charge filtration. The Role: Essential for identifying peaks >0.10% (ICH threshold) but dangerous for quantifying purity without standards due to ionization suppression.

  • Pros: Structural identification; extreme sensitivity.

  • Cons: Ionization efficiency varies by orders of magnitude; not suitable for "Area %" purity calculations without specific standards.[1]

Comparative Performance Data

The following data summarizes a benchmark study comparing response uniformity across diverse chemical structures (e.g., API vs. synthetic precursors).

MetricHPLC-UV (254 nm)UHPLC-CADLC-MS (ESI+)
Linearity (

)
> 0.999> 0.995 (Polynomial fit often needed)Variable (Matrix dependent)
RRF Uniformity (RSD) > 100% (High Variance)< 15% (Uniform)> 200% (High Variance)
LOD (Limit of Detection) ~1–10 ng~1–5 ng< 0.1 ng
Non-Chromophore Detection No Yes Yes (if ionizable)
Gradient Compatibility ExcellentGood (Requires inverse gradient for best results)Excellent

Key Insight: In a study of Paclitaxel impurities, UV detection showed RRF variations of >100%, whereas CAD maintained RRFs within ~15%, allowing for accurate quantitation of unknown impurities without reference standards [1, 2].

Decision Logic: Selecting the Right Detector

Use this logic flow to determine the appropriate purity assessment strategy for your sample.

PurityDecision Start Start: Purity Assessment Chromophore Does molecule have strong UV chromophore? Start->Chromophore Standard Is a reference standard available? Chromophore->Standard Yes MethodCAD Method: UHPLC-CAD (Mass Balance/Universal) Chromophore->MethodCAD No (or Unknown) Volatile Is the impurity volatile? Volatile->MethodCAD No MethodGC Method: GC-FID/MS (Residual Solvents) Volatile->MethodGC Yes MethodUV Method: UHPLC-UV (Standard QC) Standard->MethodUV Yes Standard->MethodCAD No (Need Uniform Response) MethodMS Method: LC-MS (Identification Only) MethodUV->MethodMS Peak > 0.10%? MethodCAD->Volatile Check Volatility MethodCAD->MethodMS Peak > 0.10%?

Figure 1: Decision matrix for selecting the primary detection mode based on analyte properties and regulatory requirements.

Experimental Protocol: The "Universal" Purity Screen

This protocol utilizes Orthogonal Detection (UV + CAD) to ensure no impurity is missed. This is a self-validating system: if UV purity is 99% but CAD purity is 92%, the UV method is invalid.

Phase 1: System & Sample Preparation[4]
  • Instrument: UHPLC system (e.g., Vanquish or Acquity) with dual detectors (DAD in series with CAD).

  • Column: C18 Sub-2

    
    m (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m). Why: Sub-2
    
    
    m particles provide higher peak capacity to resolve closely eluting impurities.[4][5]
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Match initial gradient conditions (e.g., 5% ACN) to prevent peak distortion.

  • Concentration: 0.5 mg/mL (High enough to see 0.05% impurities, low enough to avoid column overload).

Phase 2: The Scouting Gradient

Run a broad gradient to catch everything from polar degradants to late-eluting dimers.

Time (min)% BFlow Rate (mL/min)Curve
0.050.4Initial Hold
10.0950.4Linear Ramp
12.0950.4Wash
12.150.4Re-equilibration
15.050.4End
Phase 3: Data Analysis & Calculation
  • Blank Subtraction: Subtract the blank injection to remove system ghost peaks.

  • Integration: Integrate all peaks >0.05% of the main peak area.

  • Orthogonal Check:

    • Calculate % Purity via UV (254 nm).

    • Calculate % Purity via CAD.

    • The Delta: If

      
      , significant non-chromophoric impurities exist. Report the CAD value as the conservative "Mass Balance" purity.
      

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (0.5 mg/mL) Sep UHPLC Separation (C18 Gradient) Sample->Sep Split Flow Split/Series Sep->Split UV UV Detector (210-400nm) Split->UV CAD CAD Detector (Mass Sensitive) UV->CAD Series Connection DataUV UV Purity % (Chromophores) UV->DataUV DataCAD CAD Purity % (Universal) CAD->DataCAD Compare Compare Results (Calculate Delta) DataUV->Compare DataCAD->Compare Report Final Report (ICH Compliant) Compare->Report

Figure 2: Dual-detection workflow ensuring both chromophoric and non-chromophoric impurities are quantified.

References

  • ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[2][7][8] International Council for Harmonisation.[2][8] [Link]

  • Sun, P., et al. (2008). Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors. Journal of Chromatography A. [Link]

  • Thermo Fisher Scientific. (2023).[9] A Reliable Method for Quantitating Extractables and Leachables utilizing UHPLC/UV/CAD/MS. Pharmaceutical Outsourcing. [Link]

  • Phenomenex. (2025).[10][11] HPLC vs UHPLC: Key Differences & Applications.[4][5][10][12][Link]

Sources

Validation

Comparing bioactivity of (6-(Piperidin-4-yl)pyridin-2-yl)methanol vs. (6-(Piperidin-4-yl)pyridin-2-yl)methanamine

Here is a comprehensive technical comparison guide comparing (6-(Piperidin-4-yl)pyridin-2-yl)methanol and (6-(Piperidin-4-yl)pyridin-2-yl)methanamine. Executive Summary In the development of inhibitors for Dual Leucine Z...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical comparison guide comparing (6-(Piperidin-4-yl)pyridin-2-yl)methanol and (6-(Piperidin-4-yl)pyridin-2-yl)methanamine.

Executive Summary

In the development of inhibitors for Dual Leucine Zipper Kinase (DLK) , Lysine Specific Demethylase 1 (LSD1) , and Cyclin-Dependent Kinases (CDK) , the 6-(piperidin-4-yl)pyridine scaffold serves as a privileged pharmacophore. The choice between the Hydroxymethyl (Methanol) and Aminomethyl (Methanamine) substituent at the C2 position is a critical decision point that dictates the molecule's binding mode, metabolic stability, and CNS penetration.

  • The Methanamine Variant is typically the high-affinity "warhead." Its primary amine (pKa ~9.5) is designed to form salt bridges with acidic residues (e.g., Asp/Glu) in enzyme active sites, mimicking lysine substrates or stabilizing hinge interactions.

  • The Methanol Variant acts as a neutral H-bond probe. It is often used to improve membrane permeability (lower polarity than the ionized amine) or as a metabolic precursor. It generally exhibits lower affinity for targets requiring electrostatic anchoring but offers a cleaner off-target profile regarding hERG and phospholipidosis.

Verdict: Use the Methanamine for maximizing potency against kinases and epigenetic targets. Use the Methanol for optimizing oral bioavailability or as a negative control for electrostatic binding contributions.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the terminal heteroatom on the C2-linker. This single atom substitution drastically shifts the electronic and lipophilic profile.

Feature(6-(Piperidin-4-yl)pyridin-2-yl)methanol (6-(Piperidin-4-yl)pyridin-2-yl)methanamine
Structure Code CMPD-OH CMPD-NH2
Formula C₁₁H₁₆N₂OC₁₁H₁₇N₃
Mol. Weight 192.26 g/mol 191.28 g/mol
Calc. pKa (Linker) ~16 (Neutral at pH 7.4)~9.5 (Protonated at pH 7.4)
Calc. LogP ~0.8 (More Lipophilic)~0.2 (More Hydrophilic)
H-Bond Donors 2 (OH, Piperidine NH)3 (NH₂, Piperidine NH)
H-Bond Acceptors 33
Polar Surface Area ~45 Ų~55 Ų
Primary Liability Oxidation to Aldehyde/AcidDeamination (MAO), Acetylation
Visualization: Structural & Functional Divergence

G Core 6-(Piperidin-4-yl)pyridine Scaffold Methanol Methanol Variant (-CH2OH) Neutral H-Bonder Core->Methanol C2 Substitution Methanamine Methanamine Variant (-CH2NH2) Cationic Anchor Core->Methanamine C2 Substitution Prop_OH High Permeability No Charge Liability Methanol->Prop_OH Result Prop_NH2 High Potency Salt Bridge Formation Methanamine->Prop_NH2 Result

Figure 1: Functional divergence of the scaffold based on C2-substitution.

Bioactivity Analysis

A. Target Affinity & Binding Mechanism

The Methanamine variant is frequently superior in potency (IC50) due to its ability to engage in ionic interactions .

  • Kinase Inhibitors (DLK/CDK): Many kinase active sites contain a conserved Aspartate residue (e.g., in the DFG motif or catalytic loop). The protonated ammonium group of the methanamine can form a salt bridge (distance < 4 Å) with this carboxylate, stabilizing the inhibitor-enzyme complex.

    • Reference Insight: Similar 6-amino-pyridine derivatives have shown <10 nM potency against GSK-3β by bonding with Asp133 [1].

  • Epigenetic Modulators (LSD1): LSD1 demethylates lysine residues on histones.[1] The Methanamine mimics the protonated

    
    -amino group of the natural lysine substrate, allowing it to occupy the substrate binding pocket competitively. The Methanol  analog typically loses this activity (>100-fold increase in IC50) because it lacks the positive charge required for recognition [2].
    
B. ADME & Metabolic Stability
  • Metabolic Soft Spots:

    • Methanamine: Susceptible to Monoamine Oxidases (MAO) , which oxidatively deaminate the primary amine to an aldehyde. It is also a substrate for N-acetyltransferases (NAT) .

    • Methanol: Susceptible to Alcohol Dehydrogenase (ADH) and CYP450 , oxidizing the alcohol to a carboxylic acid. This conversion drastically increases polarity and often abolishes CNS penetration.

  • Permeability (CNS Penetration):

    • For neurodegenerative targets (Alzheimer's), the Methanol variant initially crosses the Blood-Brain Barrier (BBB) more efficiently due to the lack of a permanent positive charge. However, medicinal chemists often "mask" the amine of the Methanamine variant (e.g., as an amide or carbamate) to facilitate entry, after which it may be hydrolyzed or act as-is.

Experimental Protocols

Protocol A: Comparative Kinase Inhibition Assay (Generic)

Use this protocol to validate the "Salt Bridge" hypothesis.

Reagents:

  • Recombinant Kinase (e.g., DLK or CDK2).

  • ATP (Km concentration).

  • Peptide Substrate (Biotinylated).

  • Detection Reagent (e.g., HTRF or ADP-Glo).

Workflow:

  • Preparation: Dissolve both compounds in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 10-point dose-response curves (Start: 10 µM, Dilution factor: 3) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

  • Incubation:

    • Add 5 µL Enzyme + 2.5 µL Compound. Incubate 15 min at RT.

    • Add 2.5 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add detection reagent and read plate.

  • Analysis: Fit data to the 4-parameter logistic equation:

    
    
    

Expected Result:

  • Methanamine: IC50 < 100 nM (Sigmoidal curve).

  • Methanol: IC50 > 1 µM (Right-shifted curve), confirming the necessity of the amine charge.

Protocol B: Synthesis of Methanamine from Methanol

If you possess the alcohol and need the amine.

  • Activation: React (6-(Piperidin-4-yl)pyridin-2-yl)methanol with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate.

  • Substitution: Treat the crude mesylate with Sodium Azide (NaN3) in DMF at 60°C to yield the azide.

  • Reduction: Hydrogenate (H2, Pd/C) or use Staudinger reduction (PPh3, H2O) to yield the Methanamine .

    • Note: Ensure the piperidine nitrogen is BOC-protected during this sequence to prevent side reactions.

Decision Logic for Lead Optimization

Use the following logic flow to determine which intermediate to prioritize in your pipeline.

DecisionTree Start Start: Select C2 Substituent Q1 Is the Target Pocket Acidic? (Contains Asp/Glu) Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No / Unknown Q1->Branch_No Select_NH2 Prioritize Methanamine (Exploit Salt Bridge) Branch_Yes->Select_NH2 Select_OH Prioritize Methanol (H-Bond Probe) Branch_No->Select_OH Q2 Is CNS Penetration Critical? Select_NH2->Q2 Select_OH->Q2 Opt_NH2 Optimize Methanamine: Mask as Amide/Prodrug Q2->Opt_NH2 Yes Opt_OH Optimize Methanol: Check Metabolic Stability Q2->Opt_OH No

Figure 2: Strategic decision tree for selecting between Methanol and Methanamine variants.

References

  • Discovery of 6-amino pyridine derivatives as dual GSK-3β/CK-1δ inhibitors. Source: PubMed (2025). Bioorganic Chemistry.

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 (LSD1). Source: PMC (2016). Journal of Medicinal Chemistry.

  • Selective Inhibitors of Dual Leucine Zipper Kinase (DLK) with Activity in a Model of Alzheimer's Disease. Source: PubMed (2017).[2][3] Journal of Medicinal Chemistry.

  • Nitropyridines in the Synthesis of Bioactive Molecules (Review of Pyridine Scaffolds). Source: PMC (2021). Molecules.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Synthesis Batches of (6-(Piperidin-4-yl)pyridin-2-yl)methanol Against Reference Standards

Introduction: The Imperative of Analytical Validation in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Validation in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the journey from a chemical entity to a therapeutic agent is paved with rigorous quality control. Intermediates like (6-(Piperidin-4-yl)pyridin-2-yl)methanol are foundational building blocks for numerous active pharmaceutical ingredients (APIs). The consistency, purity, and structural integrity of each synthesized batch are not merely desirable—they are mandated. A new batch of a critical intermediate that deviates from the established profile can compromise the entire downstream manufacturing process, leading to failed API synthesis, regulatory hurdles, and significant financial setbacks.

This guide provides an in-depth, technically-grounded framework for validating a newly synthesized batch of (6-(Piperidin-4-yl)pyridin-2-yl)methanol against a certified reference standard. We will move beyond rote procedural descriptions to explore the scientific rationale behind each analytical choice. The methodologies described herein—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—form a tripartite system of validation. This integrated approach ensures that every new batch is chemically indistinguishable from the reference standard, guaranteeing its suitability for advancing in the drug development pipeline. Our protocols are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]

The Reference Standard: Your Analytical North Star

Before any comparison can be made, the benchmark must be unequivocally established. A pharmaceutical reference standard is a highly purified and well-characterized compound that serves as the basis for confirming the identity, strength, quality, and purity of a test sample.[6][7][8] It is the single source of truth against which all new synthesis batches are measured.

  • Primary Standard: Typically obtained from a pharmacopeial body (e.g., USP, EP) and is used without further characterization.[7]

  • Secondary (or In-House) Standard: A well-characterized batch of the intermediate that is qualified against a primary standard.[7]

For the purposes of this guide, we assume the use of a certified reference standard with a comprehensive Certificate of Analysis (CoA), detailing its identity, purity, and impurity profile.

Orthogonal Purity Assessment and Impurity Profiling by HPLC

The Causality Behind the Choice: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quality control for its high resolution, quantitative accuracy, and robustness. For assessing the purity of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, a reversed-phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (e.g., C18) effectively retains the moderately polar analyte, while a polar mobile phase allows for controlled elution. By comparing the chromatogram of the new batch to the reference standard, we can precisely quantify purity and detect any process-related impurities or degradation products. This aligns with the principles of chromatographic separation outlined in USP General Chapter <621>.[1][9][10]

HPLC_Workflow start_end start_end process process data data decision decision output output A Start: Prepare Samples (Reference & New Batch) B Perform System Suitability Test (SST) (e.g., 5 replicate injections of Standard) A->B C SST Criteria Met? (RSD < 2%, Tailing < 1.5) B->C D Inject Reference Standard and New Batch Samples C->D Yes J Troubleshoot System (Column, Mobile Phase) C->J No E Acquire Chromatographic Data (Retention Time, Peak Area) D->E F Process Data: - Compare Retention Times - Calculate Area % Purity - Quantify Impurities E->F G Compare Against Specifications F->G H Batch Validation Report: Purity & Impurity Profile G->H Pass G->H Fail I End H->I J->B

Caption: HPLC validation workflow for purity comparison.
Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and the new synthesis batch in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Calculate the relative standard deviation (%RSD) of the peak area, which should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 1.5.

  • Analysis:

    • Once SST criteria are met, inject the reference standard and new batch solutions in duplicate.

    • Identify the main peak corresponding to (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

    • Calculate purity using the area percent method. Identify and quantify any impurities relative to the main peak area.

Data Presentation: HPLC Purity and Impurity Comparison
ParameterReference StandardNew Synthesis BatchAcceptance Criteria
Retention Time (min) 12.5212.51± 2% of Reference
Purity (Area %) 99.85%99.79%≥ 99.5%
Impurity A (RT 9.8 min) 0.08%0.11%≤ 0.15%
Impurity B (RT 14.2 min) 0.04%0.05%≤ 0.10%
Total Impurities 0.15%0.21%≤ 0.50%

Unambiguous Identity Verification via LC-MS

The Causality Behind the Choice: While HPLC provides strong evidence of identity based on retention time, it is not definitive. Co-eluting impurities could mask issues. Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal confirmation by measuring the mass-to-charge ratio (m/z) of the eluting compounds.[11][12] For (6-(Piperidin-4-yl)pyridin-2-yl)methanol (C₁₁H₁₆N₂O, Mol. Wt.: 192.26 g/mol ), we expect to see a protonated molecular ion [M+H]⁺ at m/z 193.27. This technique confirms the molecular weight of the main component and provides crucial mass data for identifying unknown impurities.

LCMS_Workflow start_end start_end process process data data decision decision output output A Start: Inject Diluted Samples (From HPLC Prep) B LC Separation (Same as HPLC Method) A->B C Electrospray Ionization (ESI+) B->C D Mass Analysis (Full Scan Mode) C->D E Acquire Mass Spectra for Each Chromatographic Peak D->E F Extract Ion Chromatogram (XIC) for Expected m/z (193.27) E->F G Does Observed m/z Match Expected m/z within 5 ppm? F->G H Batch Identity Confirmed G->H Yes I Investigate Discrepancy G->I No J End H->J I->J

Caption: LC-MS workflow for identity confirmation.
Detailed Experimental Protocol: LC-MS
  • Instrumentation: LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Same as the RP-HPLC method described above to ensure correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Analysis:

    • Inject the reference standard and new batch solutions.

    • Obtain the mass spectrum for the main peak eluting at the expected retention time (~12.5 min).

    • Confirm that the primary ion observed is the protonated molecule [M+H]⁺.

    • Analyze the mass spectra of any impurity peaks to aid in their potential identification.

Data Presentation: Mass Verification Comparison
AnalyteFormulaExpected [M+H]⁺Observed [M+H]⁺ (Reference)Observed [M+H]⁺ (New Batch)Mass Error (ppm)
Main Compound C₁₁H₁₆N₂O193.1335193.1332193.1338-1.55 / +1.55
Impurity A TBDTBDm/z valuem/z valueN/A

Acceptance criterion for mass accuracy is typically < 5 ppm.

Definitive Structural Elucidation by NMR Spectroscopy

The Causality Behind the Choice: NMR spectroscopy is the most powerful analytical technique for the unambiguous determination of molecular structure.[13][14][15] While HPLC and LC-MS confirm purity and molecular weight, NMR confirms the precise arrangement of atoms and the connectivity of the carbon-hydrogen framework. A direct spectral overlay of the ¹H NMR and ¹³C NMR spectra of the new batch and the reference standard must be virtually identical to prove structural equivalence. Any discrepancy in chemical shifts, integration values, or coupling patterns would indicate a structural difference.

NMR_Workflow start_end start_end process process data data decision decision output output A Start: Prepare Samples (5-10 mg in deuterated solvent) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Overlay Spectra: New Batch vs. Reference Standard D->E F Are Spectra Identical? (Chemical Shift, Integration, Multiplicity) E->F G Structural Equivalence Confirmed F->G Yes H Investigate Structural Discrepancy F->H No I End G->I H->I

Caption: NMR workflow for structural equivalence.
Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the reference standard and the new batch material into separate NMR tubes.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • Analysis:

    • Process both sets of spectra using identical parameters.

    • Overlay the ¹H spectra of the new batch and the reference standard. Verify that all chemical shifts, signal integrations, and splitting patterns match.

    • Overlay the ¹³C spectra. Verify that the chemical shifts of all carbon signals match.

Data Presentation: ¹H NMR Signal Comparison
Assignment (Proton)Chemical Shift (ppm) - ReferenceChemical Shift (ppm) - New BatchMultiplicityIntegration
Pyridine-H7.657.65d1H
Pyridine-H7.407.40t1H
Pyridine-H7.157.15d1H
CH₂-OH4.504.50s2H
Piperidine-CH3.103.10m1H
Piperidine-CH₂2.952.95m2H
Piperidine-CH₂2.602.60m2H
Piperidine-CH₂1.801.80m2H
Piperidine-CH₂1.651.65m2H

Acceptance criterion: Spectra must be superimposable with no new signals observed.

Synthesizing the Data: A Holistic Verdict

The validation of a new synthesis batch is not complete until the data from all three orthogonal techniques are considered together. A successful validation demonstrates that the new batch meets all pre-defined specifications for identity, purity, and structure.

Analytical TestParameterResult (New Batch)SpecificationVerdict
HPLC Purity (Area %)99.79%≥ 99.5%Pass
Total Impurities0.21%≤ 0.50%Pass
LC-MS Molecular Ion [M+H]⁺193.1338193.1335 ± 5 ppmPass
NMR ¹H and ¹³C SpectraIdentical to ReferenceSuperimposablePass
Overall Batch Approved

Conclusion

This comprehensive guide illustrates a robust, multi-faceted strategy for the validation of newly synthesized batches of (6-(Piperidin-4-yl)pyridin-2-yl)methanol. By integrating the quantitative power of HPLC, the definitive mass confirmation of LC-MS, and the unambiguous structural elucidation of NMR, we create a self-validating system of analysis. This approach ensures that each batch of this critical intermediate is chemically equivalent to the reference standard, thereby safeguarding the integrity of the entire drug manufacturing process. Adherence to these principles is fundamental to ensuring product quality, maintaining regulatory compliance, and ultimately, delivering safe and effective medicines.

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • United States Pharmacopeia. USP-NF <621> Chromatography (2023). [Link]

  • United States Pharmacopeia. <621> Chromatography - USP-NF ABSTRACT. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • IJCRT.org. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]

  • PharmaCompass.com. Reference Standard | Secondary & Primary Standards | CMO. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • Analytical and Bioanalytical Chemistry Research. Regular Article (2022). [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]

  • University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

  • HBM4EU. Validation of analytical methods. [Link]

  • OUCI. Identification and structure elucidation by NMR spectroscopy. [Link]

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (PDF) Validation of analytical methods. [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • OMICS International. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]

  • SpringerLink. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • ResearchGate. Pyridine methanol chlorinations. | Download Table. [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • Shimadzu. Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]

  • ACS Publications. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. [Link]

  • Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]

  • ResearchGate. LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. [Link]

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Validation

Infrared (IR) spectroscopy characteristic peaks for pyridine-methanol functional groups

An In-Depth Guide to the Infrared Spectroscopy of Pyridine-Methanol Interactions A Senior Application Scientist's Comparative Analysis of Hydrogen Bonding Effects For researchers and professionals in drug development and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Pyridine-Methanol Interactions

A Senior Application Scientist's Comparative Analysis of Hydrogen Bonding Effects

For researchers and professionals in drug development and chemical synthesis, understanding intermolecular interactions is paramount. Infrared (IR) spectroscopy serves as a powerful and accessible tool for probing these forces, particularly the ubiquitous hydrogen bond. This guide provides an in-depth comparison of the IR spectral features of pyridine, methanol, and their mixture, offering experimental insights into how hydrogen bonding manifests through characteristic peak shifts. We will explore the causality behind these spectral changes, provide a robust experimental protocol, and ground our claims in authoritative references.

The Principle: IR Spectroscopy as a Probe for Hydrogen Bonding

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching, bending).[1][2] The frequency of the absorbed radiation is characteristic of the bond's strength and the masses of the atoms involved. A stronger bond vibrates at a higher frequency (higher wavenumber), while a weaker bond vibrates at a lower frequency.[3]

Hydrogen bonding is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, the donor) and another nearby electronegative atom (like nitrogen, the acceptor).[4] This interaction effectively weakens the covalent bond of the donor group.[5] In IR spectroscopy, this weakening is observed as a significant "red shift"—a shift of the stretching vibration to a lower wavenumber—and a pronounced broadening of the absorption band.[5][6][7] The broadening occurs because, in a liquid, molecules exist in a dynamic continuum of hydrogen-bonded states, each with a slightly different bond strength and, therefore, a slightly different absorption frequency.[5][8]

Spectral Analysis of Pure Components

Pyridine: The Aromatic Acceptor

Pyridine is an aromatic heterocycle with a nitrogen atom that acts as a hydrogen bond acceptor. Its IR spectrum is characterized by several key features:

  • Aromatic C-H Stretch: Sharp peaks are observed above 3000 cm⁻¹, typically in the 3000-3200 cm⁻¹ region, which are characteristic of C-H bonds where the carbon is sp² hybridized.[3][9]

  • C=C and C=N Ring Stretching: A series of sharp to medium absorptions between approximately 1400 cm⁻¹ and 1600 cm⁻¹ correspond to the stretching vibrations within the aromatic ring.[10][11][12] These are often complex due to the coupling of C=C and C=N vibrations.

Methanol: The Protic Donor

Methanol is a simple alcohol that can act as both a hydrogen bond donor (via its hydroxyl hydrogen) and acceptor (via its hydroxyl oxygen). In its pure liquid state, it engages in extensive self-association through hydrogen bonding.

  • O-H Stretch: The most prominent feature in the spectrum of liquid methanol is an intensely broad and strong absorption band centered around 3200-3500 cm⁻¹.[13][14] This broadness is a classic signature of intermolecular hydrogen bonding.[15][16]

  • C-H Stretch: Strong, sharp peaks appear just below 3000 cm⁻¹, characteristic of the sp³ hybridized methyl group.[17]

  • C-O Stretch: A strong absorption is typically found in the 1000-1100 cm⁻¹ region, corresponding to the C-O single bond stretch.[1]

The Pyridine-Methanol Mixture: A Case Study in Interaction

When pyridine and methanol are mixed, a new, strong hydrogen bond forms between the hydroxyl hydrogen of methanol (donor) and the lone pair of electrons on the pyridine nitrogen (acceptor).[4] This interaction significantly perturbs the IR spectrum, providing clear evidence of complex formation.

The most dramatic change occurs in the O-H stretching region. The broad band from methanol's self-association is replaced or overshadowed by a new, often even broader, band that is red-shifted to a lower frequency. This shift indicates that the N···H-O hydrogen bond between pyridine and methanol is stronger than the O···H-O hydrogen bond between methanol molecules, leading to a greater weakening of the covalent O-H bond.

Slight shifts may also be observed in the pyridine ring stretching vibrations (1400-1600 cm⁻¹) as the hydrogen bond alters the electron density at the nitrogen atom, but the change in the O-H band is the most definitive indicator of the interaction.

Data Summary: Characteristic Peak Comparison

The following table summarizes the key vibrational frequencies for each component and the expected shifts in the mixture.

Functional GroupVibrational ModePyridine (cm⁻¹)Methanol (cm⁻¹)Pyridine-Methanol Mixture (cm⁻¹)Rationale for Change
O-H StretchingN/A~3350 (Very Broad)~3250 (Very Broad) Formation of a stronger N···H-O hydrogen bond weakens the O-H bond, causing a significant red shift.
Aromatic C-H Stretching~3050 (Sharp)N/A~3050 (Sharp)Largely unaffected by the hydrogen bonding interaction.
Aliphatic C-H StretchingN/A~2950, ~2840 (Sharp)~2950, ~2840 (Sharp)Largely unaffected by the hydrogen bonding interaction.
C=N / C=C Ring Stretching~1580, ~1480, ~1440N/AMinor shifts expectedThe H-bond slightly perturbs the electron density of the pyridine ring.
C-O StretchingN/A~1030 (Strong)Minor shifts expectedThe electronic environment of the oxygen atom is altered by the new H-bond.

Visualizing the Interaction and Workflow

To better understand the molecular and experimental processes, the following diagrams are provided.

Caption: Hydrogen bonding between the pyridine nitrogen and the methanol hydroxyl group.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare 1:1 molar mixture of pyridine and methanol prep2 Place small drop between two NaCl or KBr salt plates prep1->prep2 acq1 Place plates in FT-IR spectrometer prep2->acq1 acq2 Collect background spectrum (empty beam path) acq3 Collect sample spectrum (scan 16-32 times) acq2->acq3 an1 Ratio sample against background spectrum acq3->an1 an2 Identify key peaks (O-H, C-H, Ring) an1->an2 an3 Compare peak positions to pure component spectra an2->an3

Caption: Experimental workflow for acquiring the IR spectrum of the pyridine-methanol mixture.

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the steps for obtaining a high-quality transmission IR spectrum of a pyridine-methanol mixture. The self-validating nature of this process comes from comparing the resulting spectrum to the known spectra of the pure components, where the expected peak shifts serve as confirmation of the intermolecular interaction.

Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Pyridine (reagent grade or higher)

  • Methanol (spectroscopic grade)

  • Pasteur pipettes

  • Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Holder for salt plates

Methodology:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer's sample compartment is clean and dry.

    • Perform a background scan (air). This is crucial as it measures the ambient atmosphere (CO₂, H₂O), which is then subtracted from the sample spectrum to ensure that only the sample's absorptions are reported.[18]

  • Sample Preparation:

    • In a small vial, prepare an approximate 1:1 molar mixture of pyridine and methanol.

    • Causality: Using a mixture allows for a high concentration of pyridine-methanol hydrogen bonds to form, making the spectral changes more prominent than in a highly dilute solution.

    • Using a clean Pasteur pipette, place a single small drop of the mixture onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Causality: Salt plates like NaCl and KBr are used because they are transparent to mid-infrared radiation and will not contribute interfering peaks to the spectrum. A thin film is necessary to prevent total absorption of the IR beam, which would result in "flat-topped" peaks.

  • Data Acquisition:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.

    • Causality: Co-adding scans significantly improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

    • Identify the key peaks, paying close attention to the O-H stretching region (~3000-3600 cm⁻¹).

    • Compare the peak positions and shapes with the spectra of pure pyridine and pure methanol, acquired using the same method, to confirm the red shift of the O-H band and any other subtle changes.

Conclusion

The comparison between the IR spectra of pure pyridine, pure methanol, and their mixture provides unequivocal evidence of strong intermolecular hydrogen bonding. The significant red shift and broadening of the methanol O-H stretching vibration upon the addition of pyridine is a textbook example of how IR spectroscopy can be used to identify and characterize non-covalent interactions. This technique remains a cornerstone of physical organic chemistry and is an invaluable tool for professionals in fields where understanding molecular association is critical to product performance and design.

References

  • Hernández, V., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170–1176. [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Canadian Journal of Chemistry, 41(10), 2352-2363. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • Khan Academy. (n.d.). IR spectra practice. [Link]

  • Feng, J.-Y., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

  • ChemHelpASAP. (2023, August 31). introductory aspects of infrared spectroscopy. YouTube. [Link]

  • Castellucci, E., Sbrana, G., & Verderame, F. D. (1971). Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D5. The Journal of Chemical Physics, 54(5), 2240–2248. [Link]

  • ChemQuest. (2022, July 17). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). YouTube. [Link]

  • Bijoy P MATHEW. (2020, December 13). Effect of Hydrogen Bonding on IR Peak Values & Shapes. YouTube. [Link]

  • Khan Academy. (n.d.). Signal characteristics - shape. [Link]

  • MaChemGuy. (2014, March 24). Interpreting IR Spectra. YouTube. [Link]

  • Study.com. (n.d.). Sketch the hydrogen bonding interaction you would expect to occur between pyridine and methanol. [Link]

  • Litherland, A., & Bellamy, L. J. (1966). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta, 22(6), 1123-1142. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024, January 14). What causes the broadening of IR signals? YouTube. [Link]

  • Quora. (2021, March 20). How does hydrogen bonding affect the IR spectra?[Link]

  • J. Phys. Chem. A. (2019). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. [Link]

  • Khan Academy. (n.d.). IR spectra for hydrocarbons. [Link]

  • Mrs Peers-Dent. (2020, May 25). Infra-Red Spectroscopy - A-level Chemistry. YouTube. [Link]

  • Imhof, P., & Werncke, W. (2007). Hydrogen bonding in methanol studied by infrared spectroscopy. Journal of Molecular Spectroscopy, 246(2), 187-191. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

  • The Organic Chemistry Tutor. (2024, January 13). What causes the broadening of IR signals? YouTube. [Link]

  • Quora. (n.d.). How does hydrogen bonding affect the IR spectra?[Link]

  • J. Phys. Chem. A. (2019). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. [Link]

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Comparative

Benchmarking Synthetic Routes for (6-(Piperidin-4-yl)pyridin-2-yl)methanol: A Comparative Guide to Efficiency

The synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, a key intermediate in the development of novel therapeutics, presents a significant challenge in process chemistry. The efficiency of its production is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, a key intermediate in the development of novel therapeutics, presents a significant challenge in process chemistry. The efficiency of its production is paramount, directly impacting the cost and accessibility of potential new medicines. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for this valuable compound. By examining the underlying chemical principles and providing supporting experimental data for analogous transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate route for their specific needs.

Introduction: The Significance of the Pyridinyl-Piperidinyl Methanol Scaffold

The (6-(Piperidin-4-yl)pyridin-2-yl)methanol scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active molecules. The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyridinyl-methanol core can engage in crucial hydrogen bonding interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of high importance.

This guide will dissect three plausible and robust synthetic approaches:

  • Route 1: The Suzuki Coupling Strategy - A convergent approach leveraging a palladium-catalyzed cross-coupling reaction.

  • Route 2: The Grignard Addition Pathway - A classic organometallic approach involving the formation of a new carbon-carbon bond through nucleophilic addition.

  • Route 3: The Negishi Coupling Method - A powerful and often high-yielding cross-coupling alternative utilizing an organozinc reagent.

Each route will be evaluated based on the number of synthetic steps, overall yield, reagent availability and cost, operational simplicity, and potential for scale-up.

Route 1: The Suzuki Coupling Strategy

This approach relies on the well-established Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its functional group tolerance and reliability. The general strategy involves the coupling of a protected piperidine-4-boronic acid ester with a 6-halopyridin-2-yl methanol derivative.

Experimental Protocol:

Step 1: N-Boc Protection of 4-Hydroxypiperidine 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate. This step typically proceeds in high yield (95-99%).

Step 2: Synthesis of the Piperidine-4-boronic Acid Pinacol Ester The hydroxyl group of the N-Boc protected piperidine is first converted to a good leaving group, for instance, by mesylation or tosylation. Subsequently, the resulting compound is subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to furnish the desired tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

Step 3: Suzuki Coupling The key C-C bond formation is achieved by coupling the piperidine-boronic acid pinacol ester with a commercially available or readily synthesized 6-bromo-pyridin-2-yl)methanol. A typical catalyst system for this transformation is Pd(dppf)Cl₂ and a base such as potassium carbonate in a solvent mixture like 1,4-dioxane and water.

Step 4: N-Boc Deprotection The final step involves the removal of the Boc protecting group under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an appropriate solvent, to afford the target molecule, (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

Visualizing the Workflow:

Suzuki Coupling Strategy cluster_0 Piperidine Fragment Preparation cluster_1 Pyridine Fragment cluster_2 Coupling and Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Et₃N N-Boc-piperidine-4-boronic ester N-Boc-piperidine-4-boronic ester N-Boc-4-hydroxypiperidine->N-Boc-piperidine-4-boronic ester 1. MsCl, Et₃N 2. B₂pin₂, Pd catalyst N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-piperidine-4-boronic ester->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol Pd(dppf)Cl₂, K₂CO₃ (6-(Piperidin-4-yl)pyridin-2-yl)methanol (6-(Piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol->(6-(Piperidin-4-yl)pyridin-2-yl)methanol TFA or HCl

Caption: Suzuki Coupling workflow for the synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

Route 2: The Grignard Addition Pathway

This classical organometallic approach involves the addition of a piperidin-4-yl Grignard reagent to a pyridine-2-carboxaldehyde derivative. This strategy is often characterized by its cost-effectiveness, though it can be sensitive to moisture and functional group compatibility.

Experimental Protocol:

Step 1: N-Boc Protection of 4-Bromopiperidine Commercially available 4-bromopiperidine hydrobromide is protected with a Boc group using Boc₂O and a base to yield tert-butyl 4-bromopiperidine-1-carboxylate.

Step 2: Formation and Addition of the Grignard Reagent The N-Boc protected 4-bromopiperidine is converted to the corresponding Grignard reagent by treatment with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF). This organometallic species is then added to 6-bromo-2-formylpyridine at low temperature.

Step 3: Oxidation of the Secondary Alcohol (if necessary) If the starting pyridine aldehyde is not available, one could start from 2,6-dibromopyridine, perform a halogen-metal exchange, add a formylating agent, and then proceed with the Grignard addition. Alternatively, addition to a suitable ester followed by reduction is possible. For the direct addition to an aldehyde, this step is not required.

Step 4: N-Boc Deprotection Similar to the Suzuki route, the Boc group is removed under acidic conditions to yield the final product.

Visualizing the Workflow:

Grignard Addition Pathway cluster_0 Grignard Reagent Preparation cluster_1 Pyridine Aldehyde cluster_2 Addition and Deprotection 4-Bromopiperidine 4-Bromopiperidine N-Boc-4-bromopiperidine N-Boc-4-bromopiperidine 4-Bromopiperidine->N-Boc-4-bromopiperidine Boc₂O, Base N-Boc-piperidin-4-ylmagnesium bromide N-Boc-piperidin-4-ylmagnesium bromide N-Boc-4-bromopiperidine->N-Boc-piperidin-4-ylmagnesium bromide Mg, THF N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-piperidin-4-ylmagnesium bromide->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol 6-Bromo-2-formylpyridine 6-Bromo-2-formylpyridine 6-Bromo-2-formylpyridine->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol THF, low temp. (6-(Piperidin-4-yl)pyridin-2-yl)methanol (6-(Piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol->(6-(Piperidin-4-yl)pyridin-2-yl)methanol TFA or HCl

Caption: Grignard Addition workflow for the synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

Route 3: The Negishi Coupling Method

The Negishi coupling utilizes a highly reactive organozinc reagent, which often provides excellent yields and tolerates a wide range of functional groups. This method can be a powerful alternative when other coupling strategies are suboptimal.

Experimental Protocol:

Step 1: N-Boc Protection of 4-Iodopiperidine 4-Iodopiperidine, which can be prepared from 4-hydroxypiperidine, is protected with a Boc group to give tert-butyl 4-iodopiperidine-1-carboxylate.

Step 2: Formation of the Organozinc Reagent The N-Boc protected 4-iodopiperidine is converted to the organozinc reagent by treatment with activated zinc dust.

Step 3: Negishi Coupling The organozinc reagent is then coupled with 6-bromo-pyridin-2-yl)methanol in the presence of a palladium catalyst, such as Pd(PPh₃)₄.

Step 4: N-Boc Deprotection The final deprotection step is carried out under acidic conditions to afford the target compound.

Visualizing the Workflow:

Negishi Coupling Method cluster_0 Organozinc Reagent Preparation cluster_1 Pyridine Fragment cluster_2 Coupling and Deprotection 4-Iodopiperidine 4-Iodopiperidine N-Boc-4-iodopiperidine N-Boc-4-iodopiperidine 4-Iodopiperidine->N-Boc-4-iodopiperidine Boc₂O, Base N-Boc-piperidin-4-ylzinc iodide N-Boc-piperidin-4-ylzinc iodide N-Boc-4-iodopiperidine->N-Boc-piperidin-4-ylzinc iodide Zn dust N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol N-Boc-piperidin-4-ylzinc iodide->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol 6-Bromopyridin-2-yl)methanol->N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol Pd(PPh₃)₄ (6-(Piperidin-4-yl)pyridin-2-yl)methanol (6-(Piperidin-4-yl)pyridin-2-yl)methanol N-Boc-(6-(piperidin-4-yl)pyridin-2-yl)methanol->(6-(Piperidin-4-yl)pyridin-2-yl)methanol TFA or HCl

Caption: Negishi Coupling workflow for the synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol.

Comparative Analysis

ParameterRoute 1: Suzuki CouplingRoute 2: Grignard AdditionRoute 3: Negishi Coupling
Number of Steps 43-44
Estimated Overall Yield Good to ExcellentModerate to GoodGood to Excellent
Reagent Cost Moderate (boronic esters and Pd catalysts can be costly)Low (magnesium is inexpensive)Moderate (zinc is cheap, but Pd catalysts can be expensive)
Functional Group Tolerance ExcellentModerate (sensitive to acidic protons and some carbonyl groups)Excellent
Operational Complexity Moderate (requires careful control of reaction conditions)High (requires strictly anhydrous conditions)Moderate to High (requires inert atmosphere and anhydrous conditions)
Scalability Generally good, but catalyst cost can be a factorCan be challenging due to the exothermic nature of Grignard formationGood, with appropriate engineering controls
Key Advantage High reliability and broad functional group tolerance.Cost-effective and utilizes readily available starting materials.High reactivity and yields, often succeeding where other methods fail.
Potential Drawback Cost and availability of boronic acid derivatives.Sensitivity to moisture and air.Preparation and handling of organozinc reagents.

Conclusion and Recommendations

The choice of the optimal synthetic route for (6-(Piperidin-4-yl)pyridin-2-yl)methanol is contingent upon the specific requirements of the project, including scale, budget, and available expertise.

  • For small-scale laboratory synthesis and medicinal chemistry applications , the Suzuki Coupling (Route 1) is often the preferred method due to its high success rate and broad applicability. Its reliability can save valuable time and resources in the early stages of drug discovery.

  • For large-scale production where cost is a primary driver , the Grignard Addition Pathway (Route 2) presents a compelling option. While it demands more stringent process control, the low cost of the starting materials can lead to significant economic advantages.

  • The Negishi Coupling (Route 3) serves as a powerful alternative, particularly when the substrates are sterically hindered or electronically challenging for other cross-coupling reactions. Its high reactivity can lead to superior yields in difficult cases.

Ultimately, a thorough process of optimization and hazard assessment should be conducted for the chosen route to ensure a safe, efficient, and scalable synthesis of this important pharmaceutical intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Loudon, G. M.; Parise, J. P. Organic Chemistry, 6th ed.; W. H. Freeman, 2015.
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2004 , 1–393. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-(Piperidin-4-yl)pyridin-2-yl)methanol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (6-(Piperidin-4-yl)pyridin-2-yl)methano...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, a heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem. The principles outlined here are grounded in established safety standards and an understanding of the chemical's inherent properties.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and irritating.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[3] Waste containing pyridine is considered hazardous and must be managed according to state and federal regulations.[2]

  • Piperidine Derivatives: Piperidine is classified as a flammable liquid that is toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[4][5][6]

  • Analogous Compounds: The SDS for a structurally similar compound, [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol, indicates it is a corrosive substance that can cause severe skin burns and eye damage and may cause respiratory irritation.[7] Another analog, (6-Fluoropyridin-2-yl)methanol, is listed as harmful if swallowed and causes skin and eye irritation.[8]

Based on this analysis, (6-(Piperidin-4-yl)pyridin-2-yl)methanol must be treated as a hazardous chemical waste. The primary risks include toxicity, skin and eye irritation or corrosion, and potential environmental harm if disposed of improperly.[9]

Summary of Key Hazard Information
Hazard ProfileLikely Classification & EffectsRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on pyridine and piperidine parent toxicities.[3][5][6]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.A common hazard for piperidine and related amine compounds.[5][7]
Eye Damage/Irritation Causes serious eye irritation or damage.Consistent with analogous pyridine and piperidine structures.[7][8]
Environmental Hazard Harmful to aquatic life.Improper disposal can contaminate soil and water.[6][9]
Flammability Potentially combustible or flammable.Pyridine and piperidine are both flammable liquids.[3][5]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management

Before handling waste, ensuring personal and environmental safety is paramount. This involves wearing appropriate PPE and being prepared for accidental spills.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubber gloves.To prevent skin contact and absorption. Always inspect gloves before use.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and vapors.
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Work Area Certified Laboratory Chemical Fume Hood.To avoid inhalation of potentially harmful vapors.[3]
Immediate Spill Response Protocol

In the event of a spill, swift and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For small spills, proceed with cleanup if you are trained and have the appropriate materials. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment (Small Spills):

    • Don personal protective equipment as listed above.

    • Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][4]

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup and Collection:

    • Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[3][10]

    • Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a final rinse.

  • Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined in Section 3.

  • Reporting: Report the incident to your supervisor or Principal Investigator as per your institution's policy.

Step-by-Step Disposal Protocol for (6-(Piperidin-4-yl)pyridin-2-yl)methanol

Proper chemical waste disposal is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[11] All chemical waste must be handled by a licensed hazardous waste program and must never be poured down the drain.[11][12]

Workflow for Waste Characterization and Disposal

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Accumulation & Documentation cluster_3 Step 4: Final Disposal A Waste Generated (Pure compound, solutions, contaminated labware) B Is waste compatible with other 'Nitrogenous Organic Bases' waste? A->B C Use a new, dedicated waste container. Label as 'Hazardous Waste' B->C No D Add to existing, compatible waste container. B->D Yes E Ensure container is: - Chemically compatible (e.g., HDPE) - Securely sealed - Stored in secondary containment C->E D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Attach and maintain a hazardous waste tag. List all constituents. F->G H Is container full or project complete? G->H I Submit a chemical collection request to EHS or approved waste vendor. H->I Yes

Caption: Decision workflow for proper disposal of (6-(Piperidin-4-yl)pyridin-2-yl)methanol waste.

Detailed Procedural Steps
  • Waste Identification: All materials contaminated with (6-(Piperidin-4-yl)pyridin-2-yl)methanol must be treated as hazardous waste. This includes:

    • Unused or surplus pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, gloves, absorbent pads, vials).

  • Waste Segregation (The Causality):

    • Principle: Never mix incompatible waste streams. (6-(Piperidin-4-yl)pyridin-2-yl)methanol, as an organic base, should not be mixed with acids (risk of violent reaction) or strong oxidizing agents (risk of fire or explosion).[3]

    • Action: Designate a specific waste stream for nitrogenous organic bases. If such a stream does not exist, a new, dedicated waste container must be initiated.

  • Container Selection and Labeling:

    • Container: Use a chemically compatible container, preferably high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap. The container must be in good condition, free from damage or deterioration.[9]

    • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] Affix your institution's official hazardous waste tag. At a minimum, write "Hazardous Waste," the full chemical name "(6-(Piperidin-4-yl)pyridin-2-yl)methanol," and list any other solvents or reagents present with their approximate concentrations.

  • Waste Accumulation:

    • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of the operator, clearly marked, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Container Management: Keep the waste container closed at all times except when adding waste.[12] This is an EPA requirement that minimizes the release of vapors and prevents spills.

    • Volume Limits: Do not exceed 55 gallons for a hazardous waste stream within an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[12] While this compound is not pre-listed, adhering to the lower limit for highly toxic materials is a best practice.

  • Request for Pickup:

    • Once the container is full or the project generating the waste is complete, submit a chemical waste collection request to your institution's EHS department or approved hazardous waste contractor.[12]

    • Ensure the waste tag is fully and accurately completed to facilitate proper handling and disposal by trained professionals.

Regulatory Framework and Best Practices

The management of laboratory waste is governed by strict regulations to ensure safety and environmental protection. The EPA's Subpart K regulations provide specific guidelines for managing hazardous waste in academic laboratories, offering an alternative to standard satellite accumulation area rules.[13] These regulations emphasize the importance of making hazardous waste determinations by trained professionals and require the development of a Laboratory Management Plan.[13]

The ultimate disposal method for this type of chemical waste is typically high-temperature incineration in a licensed facility.[2] This process is designed to destroy the hazardous organic components completely and safely.

By following this comprehensive guide, researchers can ensure the safe handling and proper disposal of (6-(Piperidin-4-yl)pyridin-2-yl)methanol, upholding their commitment to a safe and sustainable research environment.

References

  • Daniels Health. (2025, May 21).
  • Penta Chemicals. (2024, May 7).
  • American Chemical Society.
  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • US EPA. (2025, November 25).
  • Environmental Marketing Services. (2024, July 15).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Benchchem.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL (Pyridine).
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Sigma-Aldrich. (2025, September 23).
  • BOC Sciences. (2018, December 11). MSDS of (2,6-Dimethylpyridin-4-yl)methanol.
  • PubChem. (6-Fluoropyridin-2-yl)methanol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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